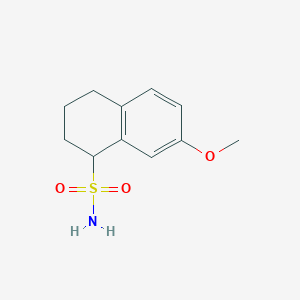
(R)-2-(1-Aminobutyl)-6-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Aminobutyl)-6-chlorophenol is a chiral compound with a specific stereochemistry, making it an important molecule in various fields of research and industry. Its structure consists of a phenol group substituted with a chlorine atom at the 6-position and an ®-1-aminobutyl group at the 2-position. This unique arrangement imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminobutyl)-6-chlorophenol can be achieved through several synthetic routes. One common method involves the reaction of 6-chlorophenol with ®-1-aminobutane under specific conditions. The reaction typically requires a base, such as sodium hydroxide, to deprotonate the phenol group, allowing it to react with the amine group of ®-1-aminobutane. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Aminobutyl)-6-chlorophenol may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis, ensuring the production of the desired ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminobutyl)-6-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
®-2-(1-Aminobutyl)-6-chlorophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminobutyl)-6-chlorophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds with target proteins, while the ®-1-aminobutyl group can interact with hydrophobic pockets, enhancing binding affinity. The chlorine atom may also contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
®-2-(1-Aminobutyl)-6-chlorophenol can be compared with other similar compounds, such as:
(S)-2-(1-Aminobutyl)-6-chlorophenol: The enantiomer of the compound, which may have different biological activities and properties.
2-(1-Aminobutyl)-4-chlorophenol: A regioisomer with the chlorine atom at the 4-position instead of the 6-position.
2-(1-Aminobutyl)-6-bromophenol: A halogen-substituted analog with a bromine atom instead of chlorine.
These comparisons highlight the unique properties of ®-2-(1-Aminobutyl)-6-chlorophenol, such as its specific stereochemistry and substitution pattern, which can influence its reactivity and applications.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-[(1R)-1-aminobutyl]-6-chlorophenol |
InChI |
InChI=1S/C10H14ClNO/c1-2-4-9(12)7-5-3-6-8(11)10(7)13/h3,5-6,9,13H,2,4,12H2,1H3/t9-/m1/s1 |
InChI Key |
WQUXAJWABCMCGQ-SECBINFHSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C(=CC=C1)Cl)O)N |
Canonical SMILES |
CCCC(C1=C(C(=CC=C1)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


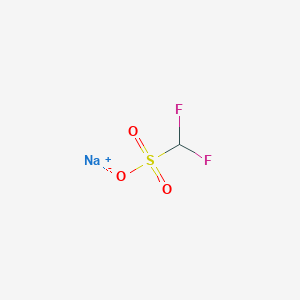
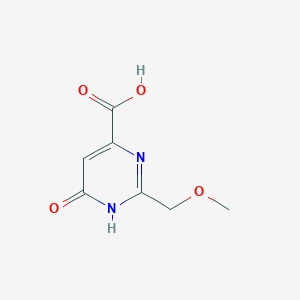
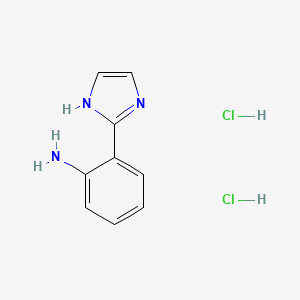
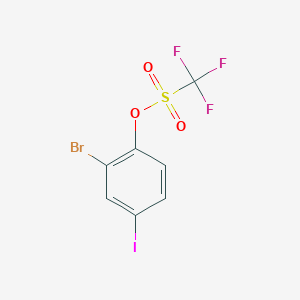
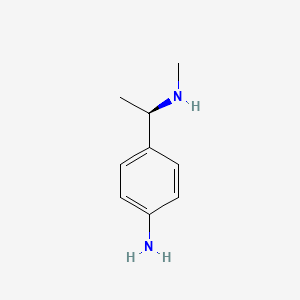
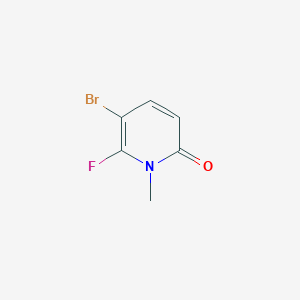

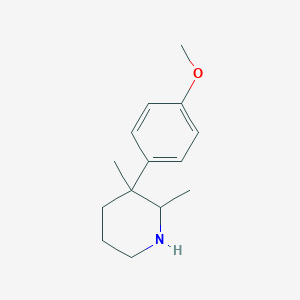
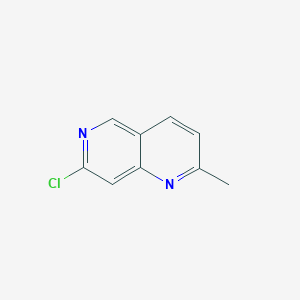
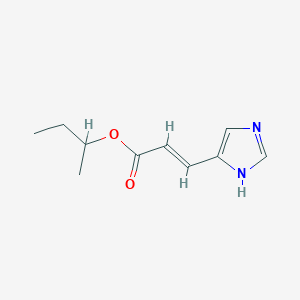
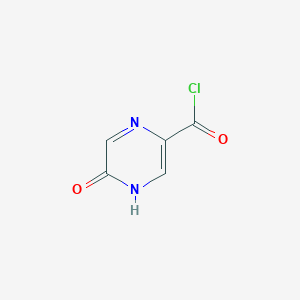
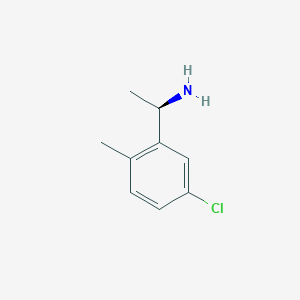
![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)
